2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
Description
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a complex organic compound known for its unique structural properties and potential applications in scientific research. This compound belongs to the class of benzisothiazole derivatives, which are characterized by their nitrogen and sulfur heterocycles. Its molecular configuration makes it a subject of interest for chemists and pharmacologists alike.
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6S/c1-20-16(23)11-7-6-10(8-13(11)17(20)24)19-15(22)9-21-18(25)12-4-2-3-5-14(12)28(21,26)27/h2-8H,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHBVPLFHJDVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzenesulfonamide with 2-bromoacetic acid derivatives under controlled temperature conditions to form the benzisothiazole moiety. This intermediate is then coupled with 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amine to yield the final product.
Industrial Production Methods: : For large-scale industrial production, the synthesis may be optimized by employing continuous flow reactors to maintain consistent reaction conditions and improve yield. High-throughput screening for reaction conditions such as solvent choice, temperature, and catalysts can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various types of chemical reactions, including:
Oxidation: : The sulfur atom in the benzisothiazole ring can be oxidized, leading to the formation of sulfone derivatives.
Reduction: : Under reducing conditions, the nitrogen-sulfur heterocycle can be reduced, potentially altering the compound's pharmacological properties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Various alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: : Sulfone and sulfoxide derivatives.
Reduction: : Reduced benzisothiazole analogs.
Substitution: : Functionalized acetamide or isoindole derivatives.
Scientific Research Applications
This compound has several applications across different fields:
Chemistry
Used as a building block in the synthesis of more complex organic molecules.
Serves as a ligand in coordination chemistry studies.
Biology
Potential use as a biochemical probe to study enzyme mechanisms.
Investigated for its interactions with biological macromolecules.
Medicine
Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Studied for its ability to modulate specific molecular targets.
Industry
Employed in the development of specialty chemicals and materials.
Utilized in the formulation of advanced polymers and coatings.
Mechanism of Action
The exact mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is subject to ongoing research. it is believed to exert its effects through the following pathways:
Molecular Targets: : It can bind to specific proteins and enzymes, modulating their activity.
Pathways Involved: : Involved in pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazole-1,1-dioxide derivatives.
N-substituted isoindole derivatives.
Combined benzisothiazole and isoindole compounds with varying substituents.
Each of these similar compounds may exhibit different biological or chemical properties, but none offer the same combination of activities as 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
